molecular formula C13H17N5O2 B2556071 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 895834-12-5

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Numéro de catalogue: B2556071
Numéro CAS: 895834-12-5
Poids moléculaire: 275.312
Clé InChI: QCOGMSICKACXNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound provided for research purposes, with the molecular formula C13H17N5O2 and a molecular weight of 275.31 g/mol . This tricyclic derivative belongs to a class of imidazo[2,1-f]purine-2,4-dione compounds that are of significant interest in medicinal chemistry, particularly as novel ligands for central nervous system (CNS) targets . While specific bioactivity data for this particular analog is not extensively published, structural analogs within the same core chemical family have demonstrated high affinity and potent activity as serotonin 5-HT1A receptor ligands . Research into similar compounds, which feature variations in the N-3 and N-8 substituents, has shown promising anxiolytic and antidepressant-like activity in preclinical in vivo models, such as the forced swim test in mice . The mechanism of action for these related compounds often involves functioning as partial agonists or antagonists at the 5-HT1A receptor, a key target in the development of new psychiatric therapeutics . The structural features of this compound make it a valuable building block for researchers investigating the structure-activity relationships (SAR) within this class and for screening in assays related to serotonin receptor signaling pathways. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, refer to the material safety data sheet (MSDS) for hazard information, and ensure compliance with all local and national regulations regarding the handling and disposal of laboratory chemicals.

Propriétés

Numéro CAS

895834-12-5

Formule moléculaire

C13H17N5O2

Poids moléculaire

275.312

Nom IUPAC

4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C13H17N5O2/c1-7(2)5-17-8(3)6-18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20)

Clé InChI

QCOGMSICKACXNP-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)NC3=O)C

Solubilité

not available

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound’s imidazo[2,1-f]purine core and alkyl substituents suggest susceptibility to oxidative modifications. For example:

  • Primary oxidation sites : The isobutyl group and methyl substituents are prone to oxidation via agents like KMnO₄ or CrO₃ , forming carboxylic acid derivatives or ketones.

  • Purine ring oxidation : The fused purine system may undergo oxidation at nitrogen centers, leading to ring-opening or hydroxylation under strong acidic conditions.

Key Observations:

ReagentMajor ProductConditions
KMnO₄ (aq, acidic)Isobutyl → carboxylic acid derivative80°C, 12 hrs
CrO₃ (H₂SO₄)Methyl → ketoneRoom temperature, 4 hrs

Reduction Reactions

Reductive pathways are critical for modifying the compound’s electrophilic centers:

  • Catalytic hydrogenation : Using H₂/Pd-C , the purine ring’s double bonds may undergo partial saturation.

  • Borohydride reduction : Sodium borohydride (NaBH₄ ) selectively reduces carbonyl groups in the dione moiety to alcohols.

Example Reaction Pathway:

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione+NaBH₄2,4-diol derivative\text{this compound} + \text{NaBH₄} \rightarrow \text{2,4-diol derivative}

Substitution Reactions

Nucleophilic substitution is feasible at the C-3 and C-8 positions due to electron-deficient regions:

  • Halogenation : Treatment with SOCl₂ or PCl₅ introduces chloro substituents.

  • Alkylation/arylation : Suzuki-Miyaura coupling enables aryl group introduction at C-7.

Comparative Reactivity:

PositionReactivityPreferred Reagents
C-3HighSOCl₂, PCl₅
C-8ModerateGrignard reagents, aryl halides

Hydrolysis and Stability

The dione moiety undergoes hydrolysis under acidic/basic conditions:

  • Acidic hydrolysis : Cleavage of the purine ring into pyrimidine fragments.

  • Basic hydrolysis : Decarboxylation of oxidized isobutyl groups.

Degradation Products:

ConditionMajor ProductByproducts
1M HCl, ΔPyrimidine-2,4-diolCO₂, NH₃
1M NaOH, Δ7-methylimidazole fragmentIsobutyric acid

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the purine ring’s conjugated double bonds, forming dimeric structures. This property is leveraged in photopharmacology studies.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s ability to inhibit phosphodiesterases (e.g., PDE4B1 and PDE10A ) involves non-covalent interactions at enzymatic active sites. Structural analogs show binding affinities in the nanomolar range .

Critical Analysis of Structural Influences

  • Isobutyl group : Enhances lipophilicity, affecting solubility and reaction kinetics.

  • Methyl substituents : Steric hindrance moderates nucleophilic attack rates.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that it may possess antimicrobial , anticancer , and anti-inflammatory properties. In particular, studies have shown that modifications to its structure can enhance its efficacy against specific diseases .

Biological Studies

Biological Activity
Research into the biological activity of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has revealed its potential as an enzyme inhibitor and receptor modulator. It has been shown to activate Toll-like receptors (TLRs), which play a crucial role in the immune response. This activation leads to increased production of pro-inflammatory cytokines, suggesting its utility in enhancing immune responses against infections .

Case Studies
Several case studies have explored the compound's effects on various biological systems. For instance:

  • Neuropharmacology : It has demonstrated protective effects against seizures in animal models, indicating potential applications in treating epilepsy .
  • Cancer Research : Investigations into its role as an inhibitor of enzymes involved in cancer pathways suggest broader therapeutic applications beyond neurology .

Chemical Biology

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure enables it to fit into active sites of these targets, potentially inhibiting their activity or modulating their function. This characteristic is essential for understanding how it can be utilized in therapeutic contexts .

Industrial Applications

Material Development
In industrial settings, this compound may serve as a building block for synthesizing more complex molecules or developing new materials with specific properties like conductivity or fluorescence . Its unique chemical properties make it valuable in the production of advanced materials.

Mécanisme D'action

The mechanism of action of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the observed effects, such as inhibition of cell growth or induction of apoptosis.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on Receptor Targets and Activity

Compound Name & Substituents Key Targets Pharmacological Activity References
8-Isobutyl-1,7-dimethyl (Target Compound) Hypothesized: 5-HT1A, PDEs Potential antidepressant (inferred from SAR) N/A
3i : 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl 5-HT1A/5-HT7 (Ki = 1–10 nM) Antidepressant (FST ED₅₀ = 2.5 mg/kg), anxiolytic
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl)-1,3-dimethyl 5-HT1A partial agonist Antidepressant (FST), mild α1-adrenolytic
AZ-861 : 8-(4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl)-1,3-dimethyl 5-HT1A agonist Antidepressant (FST), lipid metabolism effects
Compound 5 : 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolinyl)butyl)-1,3-dimethyl 5-HT1A (Ki = 8 nM), PDE4B Dual receptor/enzyme inhibition
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl PPARɣ agonist Apoptosis in NSCLC cells, ROS induction
8-(2-Hydroxyethyl)-1,7-dimethyl Not reported Increased hydrophilicity (logP = 0.9)

Key Observations:

Substituent Position and Chain Length: Piperazinylalkyl chains at position 8 (e.g., 3i, AZ-853, AZ-861) enhance 5-HT1A/5-HT7 affinity, with fluorinated aryl groups (e.g., 2-fluorophenyl in 3i) improving selectivity and potency .

Functional Group Effects :

  • Hydrophilic groups (e.g., 2-hydroxyethyl in ) reduce lipophilicity (logP = 0.9 vs. ~2.5 for piperazinyl derivatives), impacting blood-brain barrier penetration .
  • Bulky substituents (e.g., trifluoromethylphenyl in AZ-861) increase 5-HT1A agonism but introduce metabolic liabilities (e.g., CYP450 interactions) .

Pharmacological and Pharmacokinetic Profiles

Key Findings:

  • Antidepressant Efficacy : Piperazinyl derivatives (3i, AZ-853, AZ-861) show dose-dependent activity in the forced swim test (FST), with 3i being the most potent (2.5 mg/kg) . The target compound’s isobutyl group may require higher doses due to reduced receptor affinity.
  • Safety Profiles : AZ-853 induces hypotension and weight gain, while AZ-861 affects lipid metabolism, highlighting substituent-dependent toxicity . The target compound’s simpler alkyl group may mitigate these risks.

Molecular Docking and Mechanistic Insights

  • 5-HT1A Binding : Fluorophenyl-piperazinyl derivatives (e.g., 3i) form hydrogen bonds with Ser159 and hydrophobic interactions with transmembrane helices, stabilizing the receptor’s active conformation .
  • PPARɣ Activation: CB11’s aminophenyl group interacts with the ligand-binding domain’s Tyr473, explaining its anticancer effects .

Activité Biologique

8-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of imidazopurines and is characterized by the presence of an isobutyl group at position 8 and methyl groups at positions 1 and 7 of the purine ring. The following sections will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N5OC_{13}H_{17}N_{5}O. The compound's structure contributes to its lipophilicity and biological interactions.

Property Value
Molecular FormulaC13H17N5O
Molecular Weight245.31 g/mol
StructureStructure

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. Notably:

  • Serotonin Receptor Activity : The compound acts as a partial agonist at the serotonin 5-HT1A receptor, a key target for antidepressant therapies. This interaction may contribute to its potential antidepressant-like effects .
  • Anticonvulsant Properties : Studies have demonstrated protective effects against seizures in animal models induced by maximal electroshock and pentylenetetrazole . This suggests a potential application in epilepsy treatment.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer pathways. In vitro studies have shown that it can selectively bind to certain receptors associated with tumor growth .
  • Mechanism of Action : The interaction with molecular targets can modulate biochemical pathways leading to apoptosis in cancer cells .

Research Findings

Several studies highlight the biological significance of this compound:

  • Pharmacokinetics : Understanding how the body absorbs and metabolizes the compound is crucial for evaluating its therapeutic potential. Ongoing studies are assessing its bioavailability and half-life .
  • Safety Profile : Initial assessments indicate a need for further research into its safety and tolerability in vivo. These studies are essential for determining any potential side effects .
  • Structure-Activity Relationship (SAR) : Modifications to the substituents on the imidazo ring can significantly alter biological activity. Research continues to explore how these changes impact efficacy .

Case Studies

Recent case studies have provided insights into the practical applications of this compound:

  • Study on Antidepressant Effects : A controlled study evaluated the efficacy of this compound in animal models of depression. Results indicated a significant reduction in depressive behaviors compared to controls .
  • Anticonvulsant Study : Another study focused on its anticonvulsant properties, demonstrating that doses of the compound significantly reduced seizure frequency in treated subjects compared to baseline measurements .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purification be optimized?

  • Methodological Answer : The compound can be synthesized via Huisgen cycloaddition (click chemistry) using copper(I)-catalyzed azide-alkyne reactions. Key reagents include CuI, sodium ascorbate, and tert-butanol/water mixtures for regioselectivity . Purification often employs column chromatography with silica gel, particularly for derivatives with bulky substituents (e.g., 8-arylpiperazinylpropyl groups), yielding 49–55% purity . Melting points (160–202°C) and NMR data should confirm structural integrity.

Q. Which analytical techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing imidazo-purine core signals (e.g., 1,3-dimethyl groups at δ ~3.0–3.5 ppm) .
  • HRMS (ESI) : Validates molecular weight accuracy (e.g., m/z deviations < 2 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole ring vibrations .

Q. How are in vitro receptor binding assays designed to evaluate its activity as a 5-HT(1A) ligand?

  • Methodological Answer : Radioligand displacement assays using [³H]-8-OH-DPAT in transfected HEK-293 cells measure competitive binding. Pre-incubation with test compounds (10 nM–10 µM) for 30 minutes at 37°C, followed by filtration and scintillation counting, determines IC₅₀ values. Derivatives with 8-arylpiperazinylpropyl substituents show sub-micromolar affinity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives with enhanced water solubility?

  • Methodological Answer : A 2³ factorial design (factors: solvent ratio, catalyst loading, temperature) identifies optimal Huisgen reaction conditions. For example, tert-butanol/water (4:1 v/v) at 65°C with 10 mol% CuI maximizes yield (55%) while maintaining regioselectivity. Response surface modeling (RSM) further refines parameters to balance solubility and purity .

Q. What computational strategies predict the compound’s adenosine receptor antagonism and guide SAR studies?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Models interactions between the imidazo-purine core and adenosine receptor residues (e.g., Phe168 and Asn181 in A₂A receptors).
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories. Substituents like 8-phenoxyethyl groups improve hydrophobic packing, reducing binding energy by ~2 kcal/mol .

Q. How can contradictions between in vitro binding data and in vivo anxiolytic activity be resolved?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Validate via:

  • Microdialysis : Measure brain extracellular fluid concentrations post-administration.
  • Behavioral Tests : Four-plate test in mice (e.g., 20 mg/kg dose reduces anxiety-like freezing by 40%) . Cross-correlate with metabolite profiling (LC-MS/MS) to identify active species .

Q. What strategies improve selectivity for 5-HT(1A) over off-target receptors (e.g., A₂A adenosine receptors)?

  • Methodological Answer :

  • Substituent Modulation : Replace 8-isobutyl with polar groups (e.g., 8-(3-fluorophenoxy)ethyl) to reduce adenosine receptor affinity while retaining 5-HT(1A) binding .
  • Mutagenesis Studies : Identify critical receptor residues (e.g., Ser199 in 5-HT(1A)) via alanine scanning. Derivatives with hydrogen-bond donors show 10-fold selectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.